molecular formula C16H12Cl2N2O3S B3007312 4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 339016-82-9

4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No. B3007312
CAS RN: 339016-82-9
M. Wt: 383.24
InChI Key: QAKJTCYTRIBBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including anticancer properties. The structure of this compound suggests that it may have potential as a therapeutic agent due to the presence of chloro and isoxazole groups, which are often seen in bioactive molecules.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives has been reported in the literature. For instance, novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(alkylthio)benzenesulfonamide derivatives with potential anticancer activity were synthesized and evaluated against a panel of human tumor cell lines . Another study reported the synthesis of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, which also exhibited antiproliferative activity against the NCI-60 cell line panel . These studies indicate that the synthesis of such compounds typically involves multi-step reactions, including the introduction of various substituents to the benzenesulfonamide core to enhance biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied. For example, a Schiff base derivative was characterized by various spectroscopic techniques and crystallographically examined, revealing the existence of enol-imine tautomerism . Another study synthesized a novel single crystal of a related compound and performed X-ray diffraction analysis, which showed hydrogen bonding contributing to the crystal packing . These analyses are crucial for understanding the molecular interactions and stability of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be inferred from their functional groups. The presence of chloro groups suggests potential for further substitution reactions, while the isoxazole moiety may participate in cycloaddition reactions. The Schiff base derivative mentioned earlier exhibits photochromic and thermochromic characteristics due to proton transfer between enol-imine and keto-amine tautomers . These properties could be relevant for the design of responsive materials or sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the crystal structure of a 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate showed that water molecules play a significant role in the formation of hydrogen bonds, which could affect solubility and stability . The study of a novel single crystal also revealed the importance of hydrogen bonding in crystal packing, which can impact the compound's melting point and other physical properties . The electronic properties, such as the energy gap between the LUMO and HOMO, are also important for understanding the chemical reactivity and potential applications of these compounds .

Scientific Research Applications

Photochemical Decomposition

  • Photochemical Stability : 4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide shows significant photolability in acidic aqueous solutions, leading to multiple primary photoproducts. The major photoproduct identified is 4-aminoN-(5-methyl-2-oxazolyl)benzenesulfonamide, resulting from photoisomerization of the isoxazole ring (Zhou & Moore, 1994).

Synthesis and Biological Evaluation

  • Synthesis and Antitumor Activity : Novel derivatives of benzenesulfonamide, including chlorinated compounds, have been synthesized and evaluated for antitumor activity. Some of these compounds exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. The compound 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP) showed potential interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Pharmacological Applications

  • Antimicrobial Activity : The pharmacological activity of sulfamethoxazole derivatives like this compound is influenced by small structural changes. Certain derivatives have shown increased antimicrobial activity compared to native drugs (Thamizharasi, Vasantha, & Reddy, 2002).

Crystal Structure Analysis

  • Molecular Structure and Docking Studies : The crystal structures of various benzenesulfonamide derivatives, including 4-chloro derivatives, have been extensively studied. These structures are stabilized by various intermolecular interactions such as hydrogen bonding, providing insights into their molecular conformations and potential pharmacological applications (Siddiqui et al., 2008).

Enzyme Inhibition and Antioxidant Properties

  • Enzyme Inhibition and Antioxidant Activity : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized. They have shown significant enzyme inhibition potential against AChE and BChE enzymes and demonstrated good antioxidant properties (Kausar et al., 2019).

properties

IUPAC Name

4-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c17-12-3-1-11(2-4-12)16-9-14(23-20-16)10-19-24(21,22)15-7-5-13(18)6-8-15/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKJTCYTRIBBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.